

# Methyl 4-bromo-3-methylbenzoate: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest		
Compound Name:	Methyl 4-bromo-3-methylbenzoate	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Methyl 4-bromo-3-methylbenzoate** is a valuable and versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methyl ester on an aromatic ring, provides multiple reactive sites for a variety of chemical transformations. This technical guide details the synthesis, properties, and key applications of **methyl 4-bromo-3-methylbenzoate**, with a focus on its role in palladium-catalyzed cross-coupling reactions and the synthesis of bioactive molecules. Detailed experimental protocols, comprehensive data tables, and reaction pathway diagrams are provided to facilitate its use in research and development.

#### Introduction

Methyl 4-bromo-3-methylbenzoate, with the CAS number 148547-19-7, is a substituted aromatic ester that has gained significant attention as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of an aryl bromide allows for its participation in a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide serves as a comprehensive resource for chemists, providing essential information to effectively utilize this versatile building block in their synthetic endeavors.





## **Physicochemical Properties and Safety Information**

A thorough understanding of the physical and chemical properties of a reagent is crucial for its safe and effective handling in a laboratory setting.

**Physical and Chemical Properties** 

Property Property	Value "	Reference
CAS Number	148547-19-7	
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	[1]
Molecular Weight	229.07 g/mol	[1]
Appearance	White to yellow low melting solid or liquid	[1]
Melting Point	38-44 °C	[1]
Boiling Point	287.4±20.0 °C (Predicted)	[1]
Solubility	Soluble in Methanol	[1]
InChI Key	GTZTYNPAPQKIIR- UHFFFAOYSA-N	
SMILES	COC(=O)c1ccc(Br)c(C)c1	

### **Safety and Handling**

**Methyl 4-bromo-3-methylbenzoate** is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation



Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P264	Wash skin thoroughly after handling
P271	Use only outdoors or in a well-ventilated area
P280	Wear protective gloves/ eye protection/ face protection
P302 + P352	IF ON SKIN: Wash with plenty of soap and water
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

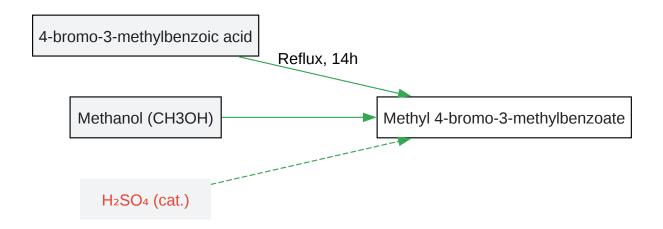
#### Synthesis of Methyl 4-bromo-3-methylbenzoate

**Methyl 4-bromo-3-methylbenzoate** is typically synthesized from its corresponding carboxylic acid, 4-bromo-3-methylbenzoic acid, via Fischer esterification.

#### **Experimental Protocol: Fischer Esterification**

To a solution of 4-bromo-3-methylbenzoic acid (3 g, 13.19 mmol) in methanol (15 ml), a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is heated to reflux for 14 hours. After cooling to 0°C, the mixture is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration and purified by silica gel column chromatography to yield **methyl 4-bromo-3-methylbenzoate** as a white solid (3.1 g, 97% yield).[1]





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Caption: Synthesis of **Methyl 4-bromo-3-methylbenzoate**.

## **Applications in Organic Synthesis**

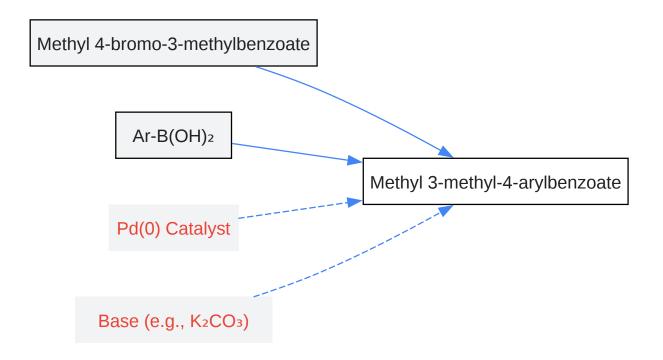
The bromine atom on the aromatic ring of **methyl 4-bromo-3-methylbenzoate** serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.

#### **Suzuki-Miyaura Coupling**

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. **Methyl 4-bromo-3-methylbenzoate** can be coupled with various boronic acids to generate biaryl compounds.[2]

A general procedure involves reacting **methyl 4-bromo-3-methylbenzoate** (1.0 eq) with an arylboronic acid (1.2 eq) in the presence of a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%) and a base like potassium carbonate (2.0 eq). The reaction is typically carried out in a solvent system like 1,4-dioxane/water (4:1) and heated to 100 °C for 12-24 hours under an inert atmosphere.[3]





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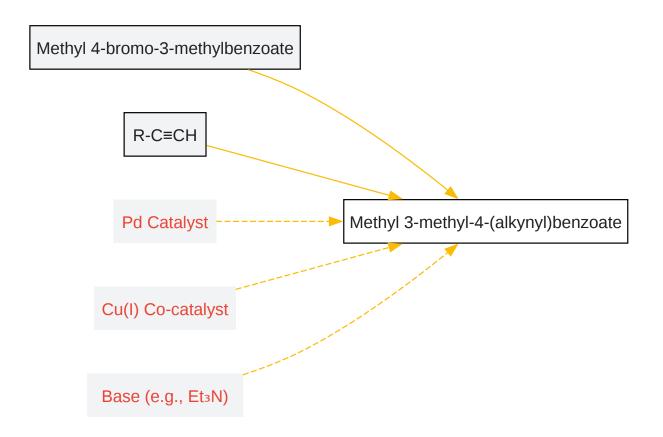
Caption: Suzuki-Miyaura Coupling Reaction.

#### **Sonogashira Coupling**

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.

In a typical procedure, **methyl 4-bromo-3-methylbenzoate** (1.0 eq) is reacted with a terminal alkyne (1.2 eq) in the presence of a palladium catalyst (e.g., PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>), a copper(I) cocatalyst (e.g., CuI), and a base such as triethylamine in a suitable solvent like THF or DMF under an inert atmosphere.[4]





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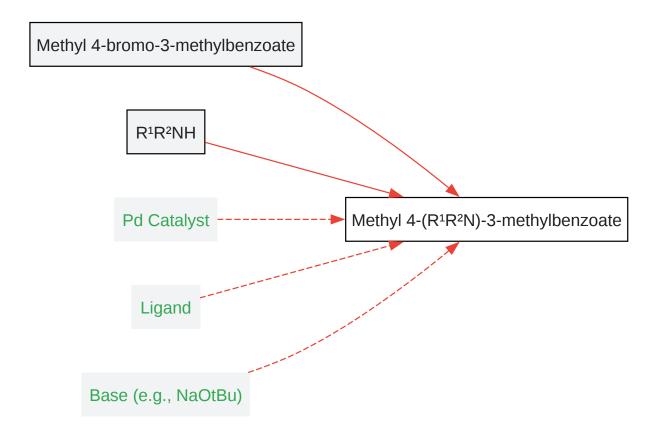
Caption: Sonogashira Coupling Reaction.

#### **Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5]

A general protocol involves the reaction of **methyl 4-bromo-3-methylbenzoate** (1.0 eq) with a primary or secondary amine (1.2 eq) using a palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>), a phosphine ligand (e.g., XPhos), and a strong base (e.g., NaOtBu) in an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere.[6]





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Caption: Buchwald-Hartwig Amination.

## Application in the Total Synthesis of Bioactive Molecules

**Methyl 4-bromo-3-methylbenzoate** has been utilized as a key starting material in the total synthesis of complex natural products, highlighting its importance in medicinal chemistry.

#### **Total Synthesis of (-)-Martinellic Acid**

**Methyl 4-bromo-3-methylbenzoate** serves as a crucial starting material in the total synthesis of (-)-martinellic acid, a natural product with interesting biological activities. The synthesis involves a multi-step sequence where the functionalities of the starting material are strategically manipulated to construct the complex pyrroloquinoline core of the natural product.



#### **Synthesis of Other Important Intermediates**

**Methyl 4-bromo-3-methylbenzoate** is a precursor to other valuable synthetic intermediates.

#### Preparation of 4-bromo-3-vinylbenzoic acid

**Methyl 4-bromo-3-methylbenzoate** can be used to prepare 4-bromo-3-vinylbenzoic acid.[2] This transformation typically involves a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling with a vinylating agent, followed by hydrolysis of the methyl ester.

## Preparation of methyl (E)-4-bromo-3-[(phenylmethoxyimino)methyl]benzoate

This compound can be synthesized from **methyl 4-bromo-3-methylbenzoate**, likely through a sequence involving benzylic bromination followed by reaction with O-benzylhydroxylamine.[2]

#### **Spectroscopic Data**

While a complete, officially curated set of spectra for **methyl 4-bromo-3-methylbenzoate** is not readily available in public databases, typical spectral features can be predicted based on its structure and data from analogous compounds.

#### <sup>1</sup>H NMR Spectroscopy

A proton NMR spectrum of **methyl 4-bromo-3-methylbenzoate** would be expected to show the following signals: a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aromatic methyl protons (around 2.4 ppm), and signals in the aromatic region (7-8 ppm) corresponding to the three aromatic protons.

#### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum would exhibit signals for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (in the range of 120-140 ppm), the methyl ester carbon (around 52 ppm), and the aromatic methyl carbon (around 20 ppm).

#### Infrared (IR) Spectroscopy



The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (around 1720 cm<sup>-1</sup>), C-O stretching bands, and absorption bands corresponding to the aromatic C-H and C=C bonds.

#### **Mass Spectrometry (MS)**

The mass spectrum would show a molecular ion peak (M<sup>+</sup>) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the methoxy group and the carbonyl group.

#### Conclusion

Methyl 4-bromo-3-methylbenzoate is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a variety of powerful cross-coupling reactions makes it an essential tool for the construction of complex molecules with applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, offering researchers and drug development professionals the necessary information to effectively incorporate this important intermediate into their synthetic strategies. The detailed protocols and reaction diagrams serve as a practical resource for the planning and execution of synthetic routes utilizing methyl 4-bromo-3-methylbenzoate.

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